2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in contemporary organic chemistry. chemicalbook.com Consisting of a phenyl group attached to an amino group, aniline's structure is a versatile scaffold for synthesizing a vast array of more complex molecules. chemicalbook.com The amino group makes the aromatic ring highly susceptible to electrophilic substitution reactions, facilitating the introduction of other functional groups. chemicalbook.com
This reactivity makes aniline derivatives indispensable in numerous industrial and research applications. They are crucial intermediates in the production of:
Pharmaceuticals: Many drugs, including analgesics and antihistamines, are synthesized from aniline precursors. researchgate.net
Dyes and Pigments: The synthesis of azo dyes, widely used in the textile industry, famously begins with aniline and its derivatives.
Polymers: Aniline is a key precursor in the manufacture of polymers like polyurethane. researchgate.net
Agrochemicals: A wide range of herbicides, pesticides, and fungicides are derived from aniline-based structures. researchgate.net
The ability to modify the aniline core allows chemists to fine-tune the electronic and steric properties of molecules, making aniline derivatives a cornerstone of synthetic chemistry. chemicalbook.com
Role of Trifluoromethyl and Naphthylmethoxy Moieties in Molecular Design
The functional groups attached to a core scaffold like aniline are critical in defining the final compound's characteristics. In 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline, the trifluoromethyl and naphthylmethoxy groups impart specific and potent properties.
Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a key strategy in modern medicinal chemistry and materials science. This group is a bioisostere for chlorine and methyl groups, meaning it has a similar size but different electronic properties. sigmaaldrich.com Its primary contributions include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, which can increase a drug candidate's half-life. nih.gov
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. nih.gov
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups and influence molecular interactions. sigmaaldrich.com
These properties are leveraged in numerous well-known drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). sigmaaldrich.com
Naphthylmethoxy Moiety (-OCH2-C10H7): This group combines a large, flat naphthalene (B1677914) ring system with a flexible methoxy (B1213986) linker. The naphthalene moiety is a versatile platform in medicinal chemistry, appearing in many bioactive compounds. sigmaaldrich.com
Steric Bulk and π-π Stacking: The large, aromatic surface of the naphthalene ring can introduce significant steric bulk and participate in π-π stacking interactions, which are crucial for binding to biological targets like enzymes or DNA. chemicalbook.com
Versatile Scaffold: The naphthalene ring itself can be further functionalized, offering a platform for creating derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sigmaaldrich.com
The flexible ether linkage (-O-CH2-) allows the bulky naphthyl group to orient itself in various conformations, which can be advantageous for optimizing interactions with a biological target.
Contextualizing this compound within Advanced Chemical Research
While specific, published research on this compound is not widely available, its structure allows for a theoretical contextualization within advanced chemical research. This compound is a quintessential example of modern molecular design, where a proven core (aniline) is functionalized with powerful moieties (-CF3 and naphthylmethoxy) to create a molecule with potential for specialized applications.
The combination of a highly stable, electron-withdrawing trifluoromethyl group with a bulky, lipophilic, and interactive naphthylmethoxy group on an aniline scaffold suggests that this molecule is likely being investigated as:
An Intermediate in Medicinal Chemistry: Its structure is well-suited for the synthesis of novel drug candidates. The combined properties could lead to compounds with high metabolic stability and strong binding affinity for specific biological targets.
A Building Block for Advanced Materials: The presence of the fluorinated group and the large aromatic system could be used to create polymers or coatings with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov
A Research Chemical: Molecules like this are often synthesized to explore new synthetic pathways or to serve as probes for studying biological systems.
The precise properties and applications of this compound remain a subject for dedicated research. However, its design principles place it firmly within the realm of advanced organic synthesis, targeting the creation of high-value, functional molecules.
Data Tables
Table 1: Calculated Physicochemical Properties of this compound
Note: The following data are computationally predicted and have not been experimentally verified.
| Property | Value |
| Molecular Formula | C18H14F3NO |
| Molecular Weight | 317.31 g/mol |
| XLogP3 | 5.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Formal Charge | 0 |
| Polar Surface Area | 35.07 Ų |
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-1-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)14-8-9-17(16(22)10-14)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHOITUTHDXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202774 | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-33-9 | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthalenylmethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 1 Naphthylmethoxy 5 Trifluoromethyl Aniline
Reactivity of the Aniline (B41778) Nitrogen in Substituted Systems
The reactivity of the aniline moiety is centered around the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule. However, these characteristics are significantly modulated by the substituents on the aromatic ring.
Nucleophilic Properties and Basic Character of the Aniline
The nitrogen atom in the aniline group possesses a lone pair of electrons, making it a potential nucleophile capable of attacking electron-deficient centers. This nucleophilicity is fundamental to many of its reactions. The basicity of aniline (pKa of its conjugate acid is ~4.6) is considerably lower than that of aliphatic amines (pKa ~10-11). This reduced basicity is attributed to the delocalization of the nitrogen's lone pair into the π-system of the benzene (B151609) ring, which decreases its availability for protonation.
Influence of the Trifluoromethyl Group on Amine Reactivity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. nih.gov When positioned on the aniline ring, the -CF3 group significantly reduces the electron density of the entire aromatic system, including the nitrogen atom. This electronic pull diminishes the availability of the nitrogen's lone pair, leading to a marked decrease in both the nucleophilicity and basicity of the aniline.
The impact of a trifluoromethyl group on the basicity of aniline is quantitatively demonstrated by comparing the pKa values of the conjugate acids of aniline and its trifluoromethyl-substituted derivatives. Electron-withdrawing groups decrease the electron density on the nitrogen, making the arylamine less basic.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 3-(Trifluoromethyl)aniline | 3.20 nih.gov |
| 4-(Trifluoromethyl)aniline | 2.45 |
This table illustrates the decrease in basicity (lower pKa) of the aniline as the electron-withdrawing trifluoromethyl group is introduced.
This profound decrease in basicity makes the aniline nitrogen of 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline a significantly weaker nucleophile compared to unsubstituted aniline.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene derivatives. The regiochemical outcome of such reactions on this compound is governed by the directing effects of its substituents.
Directing Effects of Trifluoromethyl and Naphthylmethoxy Substituents
The directing effects of the substituents on the aniline ring are a consequence of both inductive and resonance effects.
Amino (-NH-) Group : The nitrogen atom, even when substituted with the naphthylmethoxy group, is a powerful activating group and an ortho, para-director. rsc.org It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. wikipedia.orglibretexts.org
Trifluoromethyl (-CF3) Group : This group is strongly deactivating and a meta-director. wikipedia.orgminia.edu.egyoutube.com Its powerful electron-withdrawing inductive effect destabilizes the arenium ion, particularly when the positive charge is located on the carbon atom adjacent to it (as occurs in ortho and para attack). youtube.comlibretexts.org Consequently, electrophilic attack is directed to the meta position, which avoids this pronounced destabilization.
In this compound, these two groups exert opposing influences. The activating ortho, para-directing effect of the amino group is dominant over the deactivating meta-directing effect of the trifluoromethyl group.
Regiochemical Control in Further Derivatization
The positions available for electrophilic substitution on the benzene ring of this compound are C-3, C-4, and C-6.
Position C-4 (para to the amino group) : This position is strongly activated by the amino group and is sterically accessible.
Position C-6 (ortho to the amino group) : This position is also activated by the amino group. However, it may be subject to steric hindrance from the adjacent, bulky 1-naphthylmethoxy group.
Position C-3 (meta to the amino group, ortho to the -CF3 group) : This position is deactivated by the amino group's directing effects and is adjacent to the electron-withdrawing -CF3 group, making it the least favorable site for electrophilic attack.
Therefore, electrophilic aromatic substitution reactions on this molecule are predicted to occur predominantly at the C-4 position , with potential minor substitution at the C-6 position, depending on the steric demands of the incoming electrophile. The strong activating nature of the amino group ensures that substitution will be directed to the positions it favors, despite the deactivating presence of the trifluoromethyl group on the ring. youtube.comnih.govresearchgate.net
Cross-Coupling Reactions and Carbon-Nitrogen Bond Formations
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. rsc.orgrug.nlnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. libretexts.org
The compound this compound can participate as the amine component in such reactions. The nucleophilicity of the aniline nitrogen is a key factor in the success of the coupling. As established, the presence of the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amine. uni-regensburg.de While electron-deficient anilines can be challenging substrates, modern Buchwald-Hartwig protocols, employing specialized phosphine (B1218219) ligands, have been developed to facilitate the coupling of even weakly nucleophilic amines.
The general catalytic cycle for a Buchwald-Hartwig amination involves:
Oxidative Addition : The palladium(0) catalyst adds to the aryl halide (Ar-X) to form a palladium(II) complex.
Amine Coordination and Deprotonation : The aniline coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination : The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the palladium(0) catalyst. libretexts.org
For this compound, the reaction rate might be slower compared to electron-rich anilines, potentially requiring more forcing conditions or highly active catalyst systems to achieve efficient coupling. The steric bulk of the naphthylmethoxy group could also influence the rate of coordination to the palladium center.
Palladium-Catalyzed Coupling Methodologies
There is currently no specific data in the scientific literature detailing the use of this compound in palladium-catalyzed coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is plausible that this aniline derivative could serve as a coupling partner. wikipedia.org In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate. wikipedia.org Given its structure, this compound would likely participate as the amine component.
Hypothetically, the reaction would involve the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by coordination of the aniline and subsequent deprotonation by a base to form a palladium-amido complex. The final step would be reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. libretexts.org The electronic properties of the trifluoromethyl group (electron-withdrawing) and the naphthylmethoxy group (potentially electron-donating and sterically bulky) would be expected to influence the reaction kinetics and yields.
Ligand Design and Reaction Optimization in C-N Coupling
Specific ligand design and reaction optimization studies for C-N coupling reactions involving this compound have not been reported. However, general principles of ligand design for Buchwald-Hartwig amination would apply. The choice of phosphine-based ligands is crucial for the success of these couplings. acs.org Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the challenging reductive elimination step and stabilize the active catalytic species. mit.edu
Optimization of a hypothetical C-N coupling with this aniline would involve screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), a range of phosphine ligands, different bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane, THF). nih.gov The steric bulk of the 1-naphthylmethoxy group might necessitate the use of particularly bulky ligands to facilitate the reaction.
A hypothetical reaction optimization table might look like this:
Table 1: Hypothetical Optimization of a Buchwald-Hartwig Coupling with this compound
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | - |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | - |
| 4 | Pd₂(dba)₃ | SPhos | NaOt-Bu | THF | 80 | - |
This table is purely illustrative as no experimental data has been published.
Investigations into Reaction Mechanisms and Intermediates
No mechanistic studies or investigations into reaction intermediates have been conducted for palladium-catalyzed reactions involving this compound. Mechanistic investigations would likely focus on understanding the electronic and steric effects of the substituents on the rates of the key catalytic steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. mit.edu
Kinetic studies, in situ monitoring by techniques like NMR spectroscopy, and the isolation and characterization of catalytic intermediates would be necessary to elucidate the specific mechanistic pathways. mit.edunih.gov The presence of the ether linkage in the naphthylmethoxy group could potentially offer an alternative coordination site for the palladium catalyst, which might lead to unexpected side reactions or catalyst deactivation pathways, a possibility that would require dedicated mechanistic investigation.
Derivatization and Structural Modification Studies of 2 1 Naphthylmethoxy 5 Trifluoromethyl Aniline
Synthesis of Novel Analogs via Amide Formation
There is no specific information available in the scientific literature detailing the synthesis of novel analogs of 2-(1-naphthylmethoxy)-5-(trifluoromethyl)aniline through amide formation.
Exploration of Substituent Effects on Reactivity and Molecular Architecture
No studies have been found that specifically explore the effects of substituents on the reactivity and molecular architecture of this compound.
Cyclization and Annulation Reactions Involving the Aniline (B41778) Core
There is no available research on cyclization and annulation reactions that involve the aniline core of this compound.
Generation of Polycyclic Frameworks Incorporating the Trifluoromethyl-Aniline Moiety
No published research details the generation of polycyclic frameworks that incorporate the trifluoromethyl-aniline moiety from this compound.
Computational and Theoretical Chemistry of 2 1 Naphthylmethoxy 5 Trifluoromethyl Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. researchgate.net These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
Interactive Table: Illustrative DFT-Calculated Geometrical Parameters for this compound
Note: The following data is illustrative of the typical output from a DFT calculation and is not based on published experimental results for this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C(aniline)-N | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C(aniline)-O | ~1.37 Å |
| Bond Length | O-CH2 | ~1.43 Å |
| Bond Length | C(aniline)-CF3 | ~1.49 Å |
| Bond Angle | C-N-H | ~113° |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | C-C-O-C | Varies (defines conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. sciensage.info A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. sciensage.info For this compound, the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing trifluoromethyl and naphthyl groups create a complex electronic environment. FMO analysis helps to map the distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the naphthyl and trifluoromethyl-substituted phenyl rings.
Interactive Table: Illustrative FMO Properties for this compound
Note: The following data is illustrative and represents typical values for similar aromatic compounds.
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.6 | Chemical reactivity and stability |
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, locating the transition state structure is key to understanding the reaction mechanism. Once the transition state is characterized, its energy relative to the reactants can be calculated to determine the activation energy (Ea). This value is fundamental to predicting the rate of the reaction; a lower activation energy corresponds to a faster reaction.
In reactions where multiple products are possible, computational modeling can predict the regioselectivity (which position on a molecule reacts) and enantioselectivity (which stereoisomer is formed). This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable kinetically, leading to the major product.
For a molecule like this compound, which has several potential reactive sites on its two aromatic rings, computational studies can rationalize why a reagent might preferentially attack one site over another. By comparing the energies of the transition states leading to different regioisomers, a clear prediction of the reaction's outcome can be made, guiding synthetic efforts.
Prediction of Spectroscopic Properties through Theoretical Methods
Theoretical calculations can accurately predict various spectroscopic properties of molecules, serving as a powerful tool for structure verification and interpretation of experimental spectra.
Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. researchgate.netrsc.org These theoretical shifts, when compared to experimental data, can confirm the proposed structure of the molecule. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. acs.org These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches or N-H bends.
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com This allows for the assignment of observed absorption bands and provides insight into the electronic structure of the molecule.
Interactive Table: Illustrative Predicted Spectroscopic Data for this compound
Note: The following data is illustrative of the output from theoretical spectroscopic predictions.
| Spectrum | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift | 6.5-8.0 ppm | Aromatic Protons |
| ¹³C NMR | Chemical Shift | 110-160 ppm | Aromatic Carbons |
| IR | Vibrational Frequency | ~3400 cm⁻¹ | N-H Stretch |
| IR | Vibrational Frequency | ~1250 cm⁻¹ | C-O-C Stretch |
| UV-Vis | λmax | ~280 nm | π → π* transition |
Synthetic Utility of this compound and its Scaffolds in Advanced Organic Synthesis
Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the synthesis, properties, or synthetic applications of the compound "this compound." Consequently, it is not possible to provide a detailed article on its specific role as a key intermediate, the development of new synthetic pathways utilizing its features, strategies for its use in incorporating fluorinated moieties, or its application as a building block for novel heterocyclic systems as outlined in the requested structure.
The absence of data for this particular molecule prevents a scientifically accurate discussion of its utility in advanced organic synthesis. The subsequent sections of the requested article cannot be generated due to the lack of research findings, data, and established synthetic methodologies directly involving this compound.
General information on related structures, such as trifluoromethylated anilines, highlights their importance as versatile intermediates and building blocks in medicinal chemistry and materials science. nbinno.comchemicalbook.com The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity in drug candidates. mdpi.comresearchgate.net Similarly, aniline derivatives are foundational in the synthesis of a wide range of complex molecules and heterocyclic systems. researchgate.netnih.gov However, without specific studies on the target compound, any discussion would be speculative and not adhere to the required scientific accuracy.
Further research and publication on the synthesis and reactivity of this compound are required before a detailed analysis of its synthetic utility can be composed.
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly moving towards environmentally friendly processes. Future research into the synthesis of complex aniline (B41778) derivatives will prioritize green chemistry principles to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Key research trends include:
Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). A significant trend is the replacement of these with greener alternatives. Deep eutectic solvents (DESs), which are mixtures of compounds like choline (B1196258) chloride and lactic acid, are emerging as effective and sustainable media for reactions such as the allylation of anilines. Future work could adapt these solvents for the synthesis of naphthylmethoxy-anilines.
Biodegradable Catalysts: The use of naturally derived, biodegradable catalysts is a promising area. For instance, tannic acid, a plant polyphenol, has been successfully used as a mild Lewis acid catalyst for the one-pot, solvent-less synthesis of aminoalkyl and amidoalkyl naphthol derivatives. orientjchem.org Research could explore similar bio-based catalysts for constructing the ether linkage in compounds like 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline.
Sonochemical Methods: Ultrasound-assisted synthesis is a powerful green chemistry tool that can significantly reduce reaction times and improve yields. Sonochemical protocols have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives in water, a green solvent, achieving high yields in minutes instead of hours. nih.gov This approach could be investigated for synthesizing fluorinated aniline derivatives, potentially leading to more energy-efficient processes.
| Methodology | Key Principle | Potential Advantage for Aryl Amine Synthesis | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-volatility solvent mixtures. | Enables reactions at mild conditions (e.g., room temperature), improving energy efficiency. | |
| Biodegradable Catalysts | Employment of natural catalysts like tannic acid. | Reduces reliance on heavy metal catalysts and simplifies waste disposal. | orientjchem.org |
| Sonochemistry | Application of ultrasound to accelerate reactions. | Drastically reduces reaction times and can enable the use of water as a solvent. | nih.gov |
Exploration of Novel Catalytic Systems for Functionalization
The precise modification (functionalization) of the aromatic ring is crucial for fine-tuning the properties of aniline derivatives. Future research will focus on developing highly selective and efficient catalytic systems.
A key area of development is the direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. uva.nl Researchers have developed a palladium-based catalyst with an S,O-ligand that achieves a highly selective para-C–H olefination of aniline derivatives. uva.nl This system operates under mild conditions and is scalable, representing a significant step forward from traditional multi-step methods. uva.nl
Future exploration in this area could involve:
Ligand Development: Designing new ligands to control the regioselectivity of C-H functionalization, allowing for precise modification at the ortho-, meta-, or para-positions of the aniline ring.
Photoredox Catalysis: Visible-light mediated photoredox catalysis is a rapidly growing field that enables novel transformations under mild conditions. This approach has been used for the ortho-C-H trifluoromethylation of aniline derivatives using stable and low-cost reagents. researchgate.net
Dual Catalysis Systems: Combining different catalytic modes, such as photoredox and transition metal catalysis, can unlock new reaction pathways. A copper/photoredox dual catalytic system has been shown to enable the general trifluoromethylation of anilines. researchgate.net
Advanced Computational Studies for Rational Design and Discovery
Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and synthetic routes. Future research on fluorinated aryl amines will heavily leverage these methods.
Density Functional Theory (DFT): DFT calculations are widely used to study the molecular and electronic structures of aniline derivatives. researchgate.net These studies provide insights into geometric parameters, vibrational frequencies (matching experimental IR and Raman spectra), and electronic properties, which are crucial for understanding reactivity. researchgate.netresearchgate.net Future work will likely involve using DFT to screen potential synthetic candidates and predict their spectral and chemical properties before undertaking laboratory work.
In Silico Pharmacokinetic Prediction: For compounds with potential pharmaceutical applications, computational tools can predict pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Studies on aniline derivatives have used web-based servers to analyze properties like lipophilicity (logP) and human intestinal absorption (HIA), helping to identify promising drug candidates at an early stage. nih.gov
Reaction Mechanism Elucidation: Computational modeling can elucidate complex reaction mechanisms, such as those in catalytic C-H functionalization. Understanding the role of the catalyst and ligands at a molecular level can guide the development of more efficient catalytic systems. uva.nl
| Computational Method | Application Area | Anticipated Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Structure & Property Prediction | Accurate prediction of geometry, vibrational spectra, and electronic properties. | researchgate.netresearchgate.net |
| ADME/Tox Modeling | Drug Discovery | Early-stage prediction of pharmacokinetic profiles and potential toxicity. | nih.gov |
| Mechanistic Studies | Catalyst & Synthesis Design | Insight into reaction pathways to guide the design of more efficient catalysts and synthetic routes. | uva.nl |
Development of Structure-Reactivity Relationships for Fluorinated Aryl Amines
Understanding how the molecular structure of fluorinated aryl amines influences their chemical reactivity and biological activity is critical for designing new molecules with desired properties. This involves establishing clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR).
The inclusion of trifluoromethyl (-CF3) groups is a common strategy in medicinal chemistry. Research has shown that these groups can significantly increase lipophilicity and alter electronic properties, which in turn affects biological activity. nih.gov A study on trifluoromethyl-containing metallocenes demonstrated that the presence and number of -CF3 groups were crucial for their cytotoxic effects against cancer cells. nih.gov
Future research will focus on systematically:
Varying Substituent Positions: Investigating how moving the trifluoromethyl and naphthylmethoxy groups to different positions on the aniline ring affects properties like lipophilicity and basicity. nih.gov
Correlating Lipophilicity and Activity: Using experimental methods like reversed-phase thin-layer chromatography (RP-TLC) and computational logP predictions to quantify lipophilicity and correlate it with biological efficacy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate structural descriptors of a series of compounds to their measured biological activity, enabling the prediction of activity for newly designed molecules.
By systematically exploring these relationships, researchers can move from trial-and-error synthesis to a more rational, predictive approach for discovering novel fluorinated aryl amines with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Naphthylmethoxy)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated aniline derivatives and naphthylmethoxy boronic esters. Key parameters include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) to enhance coupling efficiency .
- Solvent system : Employ polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity (>95%) .
Q. How is this compound characterized structurally and analytically?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C5, naphthylmethoxy at C2). ¹⁹F NMR confirms CF₃ group integrity .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 347.1) .
- HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water) assesses purity .
Q. What are the key reactivity patterns of the trifluoromethyl and naphthylmethoxy groups in this compound?
- Methodology :
- Electrophilic substitution : The electron-withdrawing CF₃ group deactivates the aromatic ring, directing reactions to the naphthylmethoxy-substituted position .
- Nucleophilic displacement : The methoxy group in naphthylmethoxy can undergo demethylation under acidic conditions (e.g., HBr/AcOH) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases) by aligning the naphthylmethoxy group into hydrophobic pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or redox activity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity validation : Compare HPLC and LC-MS profiles across studies to identify impurities (e.g., dehalogenated byproducts) .
- Assay standardization : Replicate bioactivity tests (e.g., IC₅₀ in enzyme inhibition) under controlled conditions (pH 7.4, 37°C) .
Q. How does solvent polarity affect the compound’s stability during long-term storage?
- Methodology :
- Accelerated stability studies : Store aliquots in DMSO, ethanol, or solid state at -20°C/4°C/RT. Monitor degradation via NMR every 30 days.
- Degradation pathways : Identify hydrolytic products (e.g., cleavage of naphthylmethoxy group) using LC-MS/MS .
Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
